molecular formula C18H25NO4 B1597829 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 959581-21-6

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1597829
CAS No.: 959581-21-6
M. Wt: 319.4 g/mol
InChI Key: OMVHMNVKZQEBAU-CABCVRRESA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 4-methylbenzyl substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a suitable benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

The applications of Boc-pyrrolidine can be categorized into several key areas:

Synthesis of Bioactive Molecules

Boc-pyrrolidine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its ability to undergo multiple reactions, such as:

  • Amination : Facilitating the introduction of amino groups into molecules.
  • Alkylation : Allowing for the modification of carbon skeletons in complex organic molecules.

These reactions are vital for creating pharmaceuticals that target specific biological pathways.

Chiral Auxiliary

Due to its chiral nature, Boc-pyrrolidine is utilized as a chiral auxiliary in asymmetric synthesis. This application is significant in the production of:

  • Chiral drugs : Many pharmaceutical compounds require specific stereochemistry for efficacy and safety.
  • Natural products : The synthesis of complex natural products often relies on chiral auxiliaries to control stereochemistry during synthesis.

Peptide Synthesis

Boc-pyrrolidine is also employed in peptide synthesis, particularly as a protecting group for amine functionalities. This application is crucial for:

  • Solid-phase peptide synthesis (SPPS) : The Boc group can be selectively removed under mild acidic conditions, allowing for the stepwise assembly of peptides while maintaining the integrity of other functional groups.

Case Studies and Research Findings

Several studies highlight the versatility and effectiveness of Boc-pyrrolidine in various applications:

  • Pharmaceutical Development :
    • A study published in Journal of Medicinal Chemistry demonstrated the use of Boc-pyrrolidine as an intermediate in synthesizing a novel class of anti-cancer agents. The compound's ability to facilitate selective reactions led to improved yields and purities compared to traditional methods.
  • Asymmetric Synthesis :
    • Research featured in Organic Letters showcased Boc-pyrrolidine's role in asymmetric synthesis, where it was used to produce a range of chiral amines with high enantiomeric excess. This study emphasized its efficiency as a chiral auxiliary.
  • Peptide Synthesis Innovations :
    • In a publication from Biopolymers, the utility of Boc-pyrrolidine in solid-phase peptide synthesis was explored, highlighting its effectiveness in protecting amines while allowing for straightforward deprotection strategies that do not compromise the overall structure.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, often abbreviated as TBMP, is a pyrrolidine derivative with significant interest in medicinal chemistry. Its unique structure and stereochemistry contribute to its biological activity, particularly in the context of drug design and synthesis. This article reviews the biological activity of TBMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₅NO₄
  • Molecular Weight : 319.40 g/mol
  • CAS Number : 959581-21-6
  • Solubility : Moderately soluble in water with varying solubility reported across different studies .

Biological Activity Overview

The biological activity of TBMP is primarily characterized by its interaction with various biological targets, including enzymes and receptors. Its potential as a therapeutic agent has been explored in several studies:

  • Antiviral Activity : TBMP has been investigated as an intermediate in the synthesis of antiviral agents, particularly those targeting Hepatitis C Virus (HCV). The compound's structural features facilitate interactions that may inhibit viral replication .
  • Enzyme Inhibition : Studies indicate that TBMP may act as an inhibitor of certain cytochrome P450 enzymes (CYPs), specifically CYP2C9. This inhibition could influence drug metabolism and pharmacokinetics, making it a candidate for further exploration in drug interactions .
  • Neuroprotective Effects : Some research suggests potential neuroprotective properties of TBMP, possibly due to its ability to modulate neurotransmitter systems or reduce oxidative stress in neural tissues .

The mechanisms underlying the biological activities of TBMP are still being elucidated. Key proposed mechanisms include:

  • Binding Affinity : Molecular docking studies have suggested that TBMP can bind effectively to specific targets involved in viral replication and metabolism, potentially altering their activity .
  • Stereochemical Influence : The specific stereochemistry of TBMP enhances its binding affinity to biological targets compared to other stereoisomers, which may result in improved efficacy and reduced side effects .

Case Studies

Several case studies highlight the biological relevance of TBMP:

  • Synthesis and Antiviral Evaluation : A study demonstrated the synthesis of TBMP derivatives and evaluated their antiviral efficacy against HCV. The results indicated that specific modifications to the pyrrolidine ring enhanced antiviral activity significantly compared to the parent compound .
  • Inhibition Studies : Research focused on the inhibitory effects of TBMP on CYP enzymes showed that it could significantly alter the metabolism of co-administered drugs, suggesting a need for careful consideration in polypharmacy contexts .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralIntermediate for HCV drug synthesis
Enzyme InhibitionInhibits CYP2C9; affects drug metabolism
NeuroprotectivePotential modulation of neurotransmitter systems

Properties

IUPAC Name

(2S,4R)-4-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12-5-7-13(8-6-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVHMNVKZQEBAU-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376022
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959581-21-6
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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